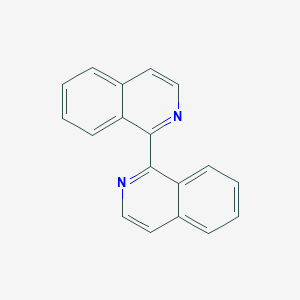

1,1'-Biisoquinoline

Vue d'ensemble

Description

1,1’-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . They exhibit the phenomenon of atropisomerism, which is hindered rotation about the C1-C1’ bond .

Synthesis Analysis

1,1’-Biisoquinoline (BINIQ) was obtained in a racemic form by the diastereoselective Ullmann coupling of 1-(2-iodonaphthalen-1-yl)isoquinoline, which was prepared by the regioselective C-H iodination of 1-(1-naphthyl)isoquinoline .Molecular Structure Analysis

The 1,1’-biisoquinolines are of special interest as steric interactions between nitrogen lone pairs, substituents on the nitrogen, and between H8 and H8’ favor a non-planar geometry in both the free ligands and their chelated metal complexes .Chemical Reactions Analysis

The ligands are of interest as they exhibit the phenomenon of atropisomerism (hindered rotation about the C1-C1’ bond). A notation for depicting the stereochemistry in coordination compounds containing multiple stereogenic centers is developed .Applications De Recherche Scientifique

Ligand in Coordination and Organometallic Chemistry

1,1’-Biisoquinolines are a class of bidentate nitrogen donor ligands in the heterocyclic diimine family . They are used in coordination and organometallic chemistry . The heterocyclic diimine metal-binding domain is widely used as a scaffold in supramolecular chemistry and in interfacial science .

Study of Atropisomerism

These ligands are of interest as they exhibit the phenomenon of atropisomerism (hindered rotation about the C1–C1′ bond) . A notation for depicting the stereochemistry in coordination compounds containing multiple stereogenic centers is developed .

Investigation of Chirality

The consequences of the chirality within the ligand on the coordination behavior is discussed in detail . This provides valuable insights into the stereochemical characteristics of these compounds .

Synthesis of Macrocyclic Ligands

Macrocyclic ligands incorporating 1,1’-biisoquinoline subunits have been of interest in studying the influence of the additional ring constraints on racemization .

Design of Stereochemically Stable Ligands

1,1’-biisoquinoline is a convenient bidentate ligand, it is known to readily racemize at room temperature . In pursuit of stereochemically stable biisoquinoline-type bidentate ligands with axial chirality, new designs have been proposed .

Development of New Synthetic Pathways

This class of compounds has prompted the development of key synthetic pathways . These pathways are crucial for the production and application of 1,1’-Biisoquinoline in various scientific research fields .

Mécanisme D'action

- 1,1’-Biisoquinoline is a class of bidentate nitrogen donor ligands within the heterocyclic diimine family . These ligands exhibit the phenomenon of atropisomerism , which refers to hindered rotation about the C1–C1’ bond.

Target of Action

Mode of Action

Propriétés

IUPAC Name |

1-isoquinolin-1-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-3-7-15-13(5-1)9-11-19-17(15)18-16-8-4-2-6-14(16)10-12-20-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVRNAUFPUDQIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=NC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318905 | |

| Record name | 1,1'-Biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-Biisoquinoline | |

CAS RN |

17999-93-8 | |

| Record name | NSC338038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 1,1'-Biisoquinoline is C18H12N2. Its molecular weight is 256.30 g/mol.

A: 1,1'-Biisoquinoline derivatives have been characterized by various spectroscopic methods including 1H NMR, UV-Vis, and fluorescence spectroscopy. [, , , , , , ]

A: 1,1'-Biisoquinoline exhibits atropisomerism due to hindered rotation around the C1-C1' bond. This results in the existence of two enantiomeric forms (Δ/Λ or δ/λ). [, , , ]

A: The chirality inherent to 1,1'-Biisoquinoline influences its coordination to metal centers, leading to the formation of diastereomeric complexes. The stereochemistry at the metal center and the biisoquinoline ligand can significantly impact the complex's properties and reactivity. [, , , , ]

A: 1,1'-Biisoquinoline acts as a bidentate nitrogen donor ligand, forming complexes with various transition metals including ruthenium, osmium, copper, rhodium, iridium, platinum, and silver. [, , , , , , , , , , , , , ]

A: The identity of the metal center greatly affects the complex's electronic structure, spectroscopic properties, and reactivity. For example, ruthenium(II) complexes with 1,1'-Biisoquinoline and terpyridine ligands display distinct redox properties compared to their osmium(II) counterparts. [, , ]

A: Yes, some 1,1'-Biisoquinoline complexes have demonstrated catalytic activity. For instance, ruthenium complexes incorporating this ligand have shown potential as catalysts for water oxidation in acidic media. [] Additionally, Rh(III) complexes have been utilized in the synthesis of 1,1'-biisoquinolines through multicomponent double C–H annulations. []

A: Benzannulation, the fusion of benzene rings onto the 1,1'-Biisoquinoline structure, can significantly alter the photophysical properties of its complexes. This modification influences the energy levels of molecular orbitals, impacting absorption and emission wavelengths. [, ]

A: Several approaches have been employed for the synthesis of 1,1'-Biisoquinolines. These include: * Ullmann coupling of 1-(2-halonaphthalen-1-yl)isoquinolines. [] * Rh(III)-catalyzed multicomponent reactions involving benzils, ammonium acetate, and alkynes. [, ] * Nickel-catalyzed homocoupling of appropriately functionalized isoquinolines. []

A: Yes, the biisoquinoline scaffold can be readily functionalized at various positions. For instance, the introduction of alkyl groups at the 8 and 8' positions is feasible. Additionally, the 4 and 4' positions can be modified with hydroxyl groups, allowing for further derivatization through etherification or esterification reactions. [, ]

A: Yes, computational studies, including density functional theory (DFT) calculations, have been utilized to investigate the electronic structure, rotational barriers, and reactivity of 1,1'-Biisoquinoline and its metal complexes. [, , ] These calculations offer valuable insights into the factors governing the stability and reactivity of these systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)

![2-[(Diphenylboryl)oxy]-2-oxoethylamine](/img/structure/B174338.png)

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)